6-Chloro-4-methylpyridazin-3(2H)-one
Overview
Description
6-Chloro-4-methylpyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C5H5ClN2O It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 The chlorine atom is attached at position 6, and the methyl group (CH3) is at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one typically involves the chlorination of 4-methylpyridazin-3(2H)-one. One common method includes the reaction of 4-methylpyridazin-3(2H)-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-Methylpyridazin-3(2H)-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at position 4 can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted derivatives, such as 6-amino-4-methylpyridazin-3(2H)-one.
Oxidation: Formation of 4-carboxy-6-chloropyridazin-3(2H)-one.
Reduction: Formation of 4-methyl-1,2-dihydropyridazin-3(2H)-one.
Scientific Research Applications
6-Chloro-4-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The chlorine and methyl groups contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridazin-3(2H)-one: Lacks the chlorine atom at position 6, resulting in different reactivity and biological activity.
6-Chloropyridazin-3(2H)-one: Lacks the methyl group at position 4, affecting its chemical properties and applications.
4,6-Dichloropyridazin-3(2H)-one: Contains an additional chlorine atom at position 4, leading to distinct chemical behavior.
Uniqueness
6-Chloro-4-methylpyridazin-3(2H)-one is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and potential applications. The combination of these substituents allows for specific interactions with biological targets and provides versatility in synthetic chemistry.
Properties
IUPAC Name |
3-chloro-5-methyl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUTDUJFGHTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171420 | |
Record name | 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1834-27-1 | |
Record name | 3(2H)-Pyridazinone, 6-chloro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001834271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1834-27-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-4-methylpyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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